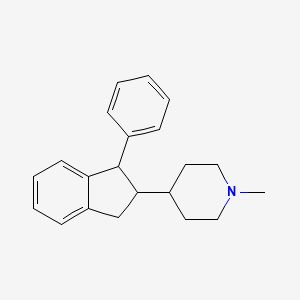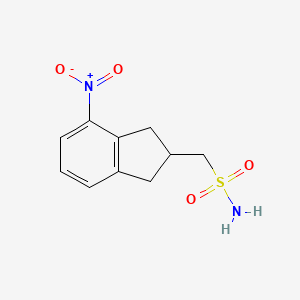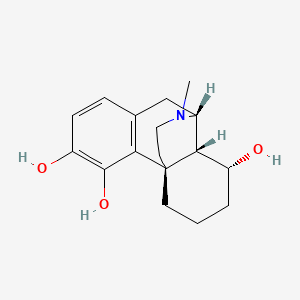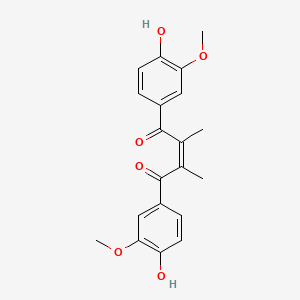![molecular formula C12H22ClNS B13947515 (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13947515.png)
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol is a synthetic organic compound with a unique spirocyclic structure. This compound features a spiro[4.5]decane core, which is a bicyclic system where two rings share a single atom. The presence of a chloroethyl group and a methanethiol moiety adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spiro[4.5]decane core can be synthesized through a cyclization reaction involving a suitable diene and a dienophile under high-temperature conditions.
Introduction of the Azaspiro Moiety: The azaspiro moiety is introduced via a nucleophilic substitution reaction, where an amine reacts with a halogenated precursor.
Addition of the Chloroethyl Group: The chloroethyl group is added through an alkylation reaction using 2-chloroethanol and a suitable base.
Incorporation of the Methanethiol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous ether at low temperatures.
Substitution: Various nucleophiles (amines, thiols); typically carried out in polar aprotic solvents like dimethylformamide at elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Ethyl-substituted derivatives
Substitution: Amino or thiol-substituted derivatives
Aplicaciones Científicas De Investigación
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The methanethiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways. These interactions can result in various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
(2-(2-Bromoethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol: Similar structure with a bromoethyl group instead of a chloroethyl group.
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)ethanethiol: Similar structure with an ethanethiol group instead of a methanethiol group.
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanesulfonic acid: Similar structure with a methanesulfonic acid group instead of a methanethiol group.
Uniqueness
(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanethiol is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C12H22ClNS |
|---|---|
Peso molecular |
247.83 g/mol |
Nombre IUPAC |
[2-(2-chloroethyl)-2-azaspiro[4.5]decan-8-yl]methanethiol |
InChI |
InChI=1S/C12H22ClNS/c13-6-8-14-7-5-12(10-14)3-1-11(9-15)2-4-12/h11,15H,1-10H2 |
Clave InChI |
VYBNKZQMVGYFNR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CS)CCN(C2)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



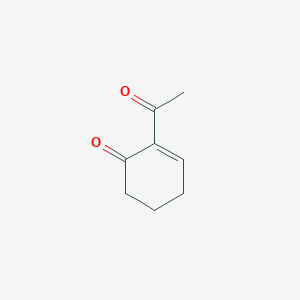
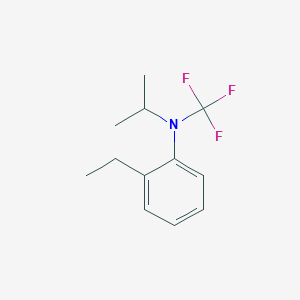
![3,6-Dimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13947448.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}-2-chloroethan-1-one](/img/structure/B13947452.png)
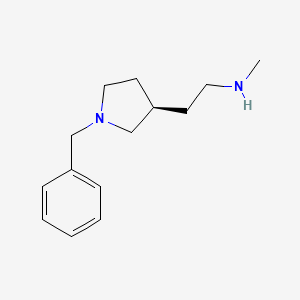
![3-(6-Bromo-pyridin-2-yl)-3,9-diaza-spiro[5.5]undecane](/img/structure/B13947459.png)

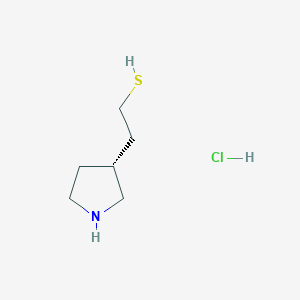
![(2R)-2-[(Cyclohexylcarbonyl)amino]propanoic acid](/img/structure/B13947478.png)
